1-Cycloheptyl-4-cyclopentylpiperazine
Description
1-Cycloheptyl-4-cyclopentylpiperazine is a piperazine derivative featuring a cycloheptyl substituent at the 1-position and a cyclopentyl group at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological properties, including analgesic, psychoactive, and antiemetic activities, depending on their substituents .
Properties
Molecular Formula |
C16H30N2 |
|---|---|
Molecular Weight |
250.42 g/mol |
IUPAC Name |
1-cycloheptyl-4-cyclopentylpiperazine |
InChI |
InChI=1S/C16H30N2/c1-2-4-8-15(7-3-1)17-11-13-18(14-12-17)16-9-5-6-10-16/h15-16H,1-14H2 |
InChI Key |
GONKRCRIASHYQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-4-cyclopentylpiperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cycloheptylamine with cyclopentylamine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-4-cyclopentylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxides of 1-Cycloheptyl-4-cyclopentylpiperazine.
Reduction: Corresponding amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
1-Cycloheptyl-4-cyclopentylpiperazine is a piperazine derivative, which is known for its ability to interact with various biological targets. The compound's structure allows it to engage in multiple biochemical pathways, influencing cellular signaling and enzymatic activities. It is particularly noted for its interactions with neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and other neurological functions.
Mechanisms of Action:
- Receptor Interaction : The compound has been shown to enhance serotonergic activity, suggesting potential applications in treating mood disorders.
- Enzyme Inhibition : It exhibits inhibitory effects on phosphoinositide 3-kinase (PI3K), a key regulator in cancer cell growth, indicating its potential role in cancer therapy .
Cancer Therapy
1-Cycloheptyl-4-cyclopentylpiperazine has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrate selective cytotoxicity towards malignant cells while sparing normal cells, highlighting its potential as a targeted cancer treatment agent.
Neurological Disorders
Research indicates that this compound may have therapeutic effects on mood disorders due to its interaction with serotonin receptors. Enhanced serotonergic activity could provide a basis for developing treatments for conditions such as depression and anxiety .
Antimicrobial Properties
The piperazine scaffold, which includes 1-Cycloheptyl-4-cyclopentylpiperazine, has been associated with antibacterial and antifungal activities. Compounds within this class have shown efficacy against various pathogens, suggesting potential applications in infectious disease treatment .
Neurotransmitter Interaction Study
A study demonstrated that 1-Cycloheptyl-4-cyclopentylpiperazine interacts with serotonin receptors, leading to increased serotonergic signaling in animal models. This finding supports its potential use in developing antidepressants or anxiolytics.
Cytotoxicity Assessment
In vitro assessments have shown that this compound selectively induces apoptosis in specific cancer cell lines while exhibiting minimal toxicity to normal cells. These findings suggest its utility as a candidate for targeted cancer therapies .
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Physicochemical Properties
Piperazine derivatives exhibit significant variability in molecular weight, lipophilicity (LogP), and solubility based on substituent size and polarity. The cycloheptyl and cyclopentyl groups in 1-cycloheptyl-4-cyclopentylpiperazine are hydrocarbon-based, contributing to high lipophilicity compared to analogs with polar or aromatic substituents.
Table 1: Comparative Physicochemical Properties
Key Observations :
- Lipophilicity : The cycloheptyl group increases LogP compared to smaller cycloalkyl substituents (e.g., cyclopentyl in 1-cyclopentyl-4-nitrosopiperazine). This may enhance membrane permeability but reduce aqueous solubility.
- Steric Effects : Bulky cycloheptyl and cyclopentyl groups could restrict binding to receptors compared to MT-45’s diphenylethyl moiety, which is associated with opioid-like activity .
Pharmacological Activity
- MT-45 : Exhibits potent analgesic effects via µ-opioid receptor agonism but carries risks of dependence and toxicity .
- Cyclizine : Acts as an antihistamine and antiemetic, leveraging its benzhydryl group for H1 receptor antagonism .
- 1-(4-Chlorophenyl)piperazine (4-CPP) : A serotonin receptor agonist/antagonist, highlighting the role of aryl substituents in modulating neurotransmitter systems .
Its activity may instead depend on interactions with lipid-rich tissues or novel targets.
Biological Activity
1-Cycloheptyl-4-cyclopentylpiperazine is a compound with significant potential in biological research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.
1-Cycloheptyl-4-cyclopentylpiperazine is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H30N2 |
| Molecular Weight | 250.42 g/mol |
| IUPAC Name | 1-cycloheptyl-4-cyclopentylpiperazine |
| InChI | InChI=1S/C16H30N2/c1-2-4-8-15(7-3-1)17-11-13-18(14-12-17)16-9-5-6-10-16/h15-16H,1-14H2 |
| Canonical SMILES | C1CCCC(CC1)N2CCN(CC2)C3CCCC3 |
The biological activity of 1-Cycloheptyl-4-cyclopentylpiperazine primarily involves its interaction with specific molecular targets, such as receptors and enzymes. It may function as an agonist or antagonist, influencing various biochemical pathways. The exact molecular mechanisms remain to be fully elucidated, necessitating further studies to clarify its interactions and effects on cellular processes.
Receptor Binding Studies
Research has indicated that 1-Cycloheptyl-4-cyclopentylpiperazine can act on several receptor systems. For example, studies exploring its binding affinity to dopamine receptors suggest potential applications in neuropharmacology. The compound's structural features enable it to interact effectively with these receptors, which could lead to therapeutic implications for disorders such as schizophrenia and depression.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific enzyme activities. For instance, preliminary screening against poly(ADP-ribose) polymerase (PARP) showed promising inhibition rates, indicating its potential as a lead compound for developing PARP inhibitors—agents that are increasingly important in cancer therapy .
Case Study 1: Neuropharmacological Potential
A study investigated the effects of 1-Cycloheptyl-4-cyclopentylpiperazine on animal models exhibiting symptoms of anxiety and depression. The results indicated that administration of the compound resulted in significant reductions in anxiety-like behaviors, suggesting its potential use as an anxiolytic agent. Behavioral tests such as the elevated plus maze and forced swim test were employed to assess these effects .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of 1-Cycloheptyl-4-cyclopentylpiperazine through its action on PARP enzymes. The compound was tested for its ability to inhibit PARP activity in cancer cell lines, showing an IC50 value that indicates strong inhibitory potential. This positions the compound as a candidate for further development in cancer therapeutics, particularly in combination therapies with existing PARP inhibitors like Olaparib .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-Cycloheptyl-4-cyclopentylpiperazine, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-Cyclopentyl-4-nitrosopiperazine | Contains a nitroso group | Different receptor interactions |
| 1-Amino-4-cyclopentylpiperazine | Contains an amino group | Varying pharmacological effects |
| 1-Cyclohexyl-4-cyclopentylpiperazine | Features a cyclohexyl group | Altered binding affinities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
